Cas no 1427377-37-4 (5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid)

5-Chloro-2-(3-oxomorpholin-4-yl)benzoic acid is a versatile synthetic intermediate used in pharmaceutical and organic chemistry research. Its key structural features include a chloro-substituted benzoic acid core and a 3-oxomorpholine moiety, which contribute to its utility in the synthesis of bioactive compounds. The compound is particularly valuable for its potential role in developing enzyme inhibitors and receptor modulators due to its reactive carboxylic acid and morpholine functionalities. High purity and stability under standard conditions make it suitable for precise experimental applications. Its well-defined molecular structure allows for predictable reactivity in amidation, esterification, and other derivatization reactions, supporting its use in medicinal chemistry and drug discovery.
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid structure
1427377-37-4 structure
Product name:5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
CAS No:1427377-37-4
MF:C11H10ClNO4
Molecular Weight:255.654402256012
CID:5998106
PubChem ID:165951589

5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
    • EN300-1085959
    • 1427377-37-4
    • インチ: 1S/C11H10ClNO4/c12-7-1-2-9(8(5-7)11(15)16)13-3-4-17-6-10(13)14/h1-2,5H,3-4,6H2,(H,15,16)
    • InChIKey: REISEHUWMIWSDO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C(=O)O)C=1)N1C(COCC1)=O

計算された属性

  • 精确分子量: 255.0298355g/mol
  • 同位素质量: 255.0298355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 66.8Ų

5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1085959-0.05g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1085959-10.0g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4
10g
$4974.0 2023-05-24
Enamine
EN300-1085959-5g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1085959-1.0g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4
1g
$1157.0 2023-05-24
Enamine
EN300-1085959-1g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
1g
$770.0 2023-10-27
Enamine
EN300-1085959-10g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1085959-0.1g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1085959-5.0g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4
5g
$3355.0 2023-05-24
Enamine
EN300-1085959-0.25g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1085959-0.5g
5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid
1427377-37-4 95%
0.5g
$739.0 2023-10-27

5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid 関連文献

5-chloro-2-(3-oxomorpholin-4-yl)benzoic acidに関する追加情報

5-Chloro-2-(3-Oxomorpholin-4-yl)Benzoic Acid: A Comprehensive Overview

The compound 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid (CAS No. 1427377-37-4) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a morpholine derivative. The presence of the chlorine substituent at the 5-position of the benzene ring adds to its chemical reactivity and biological activity.

Recent studies have highlighted the importance of 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid in drug discovery, particularly in the development of novel therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules, leveraging its ability to form hydrogen bonds and participate in π–π interactions. These properties make it an ideal candidate for designing drugs targeting various biological pathways, such as enzyme inhibition or receptor modulation.

In the context of agrochemicals, 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid has shown promise as a precursor for herbicides and fungicides. Its ability to inhibit key enzymes involved in plant metabolism has been extensively studied, with findings suggesting that it could be used to develop more efficient and environmentally friendly agricultural chemicals. Furthermore, its morpholine ring structure contributes to its stability under various environmental conditions, making it suitable for outdoor applications.

The synthesis of 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid involves a multi-step process that typically begins with the preparation of the morpholine derivative. This is followed by coupling reactions to introduce the benzoic acid group and subsequent chlorination at the 5-position. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.

From a materials science perspective, 5-chloro-2-(3-oxomorpholin-4-yl)benzoic acid has been investigated for its role in creating advanced materials such as polymers and coordination complexes. Its carboxylic acid group enables it to act as a linker in metalloorganic frameworks (MOFs), while its chlorine substituent enhances electronic properties. These characteristics make it a valuable component in the development of high-performance materials for energy storage and sensing applications.

In terms of biological activity, 5-chloro-2-(3-Oxomorpholin -4 -yl)benzoic acid has demonstrated selective inhibitory effects on certain enzymes, particularly those involved in inflammation and oxidative stress. Preclinical studies have shown that it can modulate cellular signaling pathways, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases and cardiovascular disorders. However, further research is needed to fully understand its pharmacokinetics and safety profile.

Another area where 5-chloro -2 -(3 -oxomorpholin -4 -yl )benzoic acid has gained attention is in the field of nanotechnology. Its ability to self-assemble into nanostructures has been explored for applications in drug delivery systems and nanosensors. The compound's amphiphilic nature allows it to form stable nanoparticles that can encapsulate drugs or detect specific analytes with high sensitivity.

Looking ahead, the versatility of 5-chloro -2 -(3 -oxomorpholin -4 -yl )benzoic acid suggests that it will continue to play a pivotal role in diverse scientific disciplines. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers seeking innovative solutions across multiple industries.

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